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molecular formula C9H8O3 B1214583 2-hydroxy-3-phenylprop-2-enoic acid

2-hydroxy-3-phenylprop-2-enoic acid

Cat. No. B1214583
M. Wt: 164.16 g/mol
InChI Key: DEDGUGJNLNLJSR-UHFFFAOYSA-N
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Patent
US07981650B2

Procedure details

Ferulic acid determination. Enzymatic hydrolysates were dilued to ½ with methanol 100%, centrifuged at 12,000×g for 5 min and supernatants were filtered through a 0.2 μm nylon filter (Gelman Sciences, Acrodisc 13, Ann Arbor, Mich.). Filtrates were analyzed by HPLC (25 μL injected). HPLC analyses were performed at 280 nm and 30° C. on a HP1100 model (Hewlett-Packard Rockville, Md.) equipped with a variable UV/VIS detector, a 100-position autosampler-autoinjector. Separations were achieved on a Merck RP-18 reversed-phase column (Chromolith 3.5 μm, 4.6×100 mm, Merck). The flow rate was 1.4 ml/min. The mobile phase used was 1% acetic acid and 10% acetonitrile in water (A) versus acetonitrile 100% (B) for a total running time of 20 min, and the gradient changed as follows: solvent B started at 0% for 2 min, then increased to 50% in 10 min, to 100% in 3 min until the end of running. Data were processed by a HP 3365 ChemStation and quantification was performed by external standard calibration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9](O)=[C:6](OC)[CH:5]=1.C[OH:16]>>[OH:16][C:2](=[CH:3][C:4]1[CH:12]=[CH:11][CH:9]=[CH:6][CH:5]=1)[C:1]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
supernatants were filtered through a 0.2 μm nylon
FILTRATION
Type
FILTRATION
Details
filter (Gelman Sciences, Acrodisc 13, Ann Arbor, Mich.)
CUSTOM
Type
CUSTOM
Details
were performed at 280 nm and 30° C. on a HP1100 model (Hewlett-Packard Rockville, Md.)
CUSTOM
Type
CUSTOM
Details
equipped with a variable UV/VIS detector
CUSTOM
Type
CUSTOM
Details
for a total running time of 20 min
Duration
20 min
WAIT
Type
WAIT
Details
solvent B started at 0% for 2 min
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
increased to 50% in 10 min, to 100% in 3 min until the end
Duration
3 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
OC(C(=O)O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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